[4-(4-Aminophenyl)piperazin-1-yl](1-benzofuran-2-yl)methanone
Description
4-(4-Aminophenyl)piperazin-1-ylmethanone is a synthetic compound featuring a piperazine core linked to a 4-aminophenyl group and a benzofuran-2-yl moiety via a ketone bridge. This structure combines aromatic and heterocyclic elements, making it a candidate for pharmacological exploration, particularly in neuroprotective and enzyme inhibitory applications .
Properties
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(1-benzofuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c20-15-5-7-16(8-6-15)21-9-11-22(12-10-21)19(23)18-13-14-3-1-2-4-17(14)24-18/h1-8,13H,9-12,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCKYURFCJJQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Pharmacokinetics
As such, its bioavailability, metabolism, and excretion profiles are currently unknown.
Result of Action
Some related compounds have been shown to increase the phosphorylation of certain proteins in cell lines, suggesting that this compound may have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, some compounds are more stable and effective at certain pH levels or temperatures.
Biological Activity
The compound 4-(4-Aminophenyl)piperazin-1-ylmethanone, also known as C19H19N3O2, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of 4-(4-Aminophenyl)piperazin-1-ylmethanone features a piperazine ring, an aminophenyl group, and a benzofuran moiety. This unique combination is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O2 |
| Molecular Weight | 321.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study focused on derivatives of piperazine highlighted their effectiveness against various bacterial strains. While specific data on 4-(4-Aminophenyl)piperazin-1-ylmethanone is limited, its structural analogs have shown promising results against Gram-positive and Gram-negative bacteria .
Antitumor Activity
The compound has been evaluated for its antitumor potential. A series of studies involving piperazine derivatives demonstrated that modifications to the piperazine ring could enhance cytotoxic effects against cancer cell lines. For instance, compounds structurally related to 4-(4-Aminophenyl)piperazin-1-ylmethanone showed significant activity against breast and renal cancer cells, suggesting that this compound might also possess similar properties .
Inhibition of Tyrosinase
Tyrosinase inhibition is crucial for developing treatments for hyperpigmentation disorders. The compound's structural similarity to other tyrosinase inhibitors suggests it may exhibit similar inhibitory effects. In vitro studies have shown that related compounds effectively inhibit tyrosinase activity, which is essential for melanin synthesis. The presence of the phenolic moiety in the structure is believed to be critical for optimal binding at the catalytic site of the enzyme .
Study on Antimicrobial Efficacy
A recent study synthesized several piperazine derivatives and tested their antimicrobial activity against a panel of pathogens. The results indicated that compounds with the piperazine structure exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against various bacterial strains . Although specific data for 4-(4-Aminophenyl)piperazin-1-ylmethanone was not provided, these findings suggest potential efficacy.
Evaluation of Antitumor Properties
In another investigation, a series of piperazine-based compounds were screened for their cytotoxicity against human tumor cell lines. Compounds similar to 4-(4-Aminophenyl)piperazin-1-ylmethanone exhibited IC50 values in the low micromolar range, indicating substantial antitumor activity . Further research into this compound could elucidate its potential as an anticancer agent.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent in various diseases:
- Antidepressant Activity : Research indicates that compounds with similar piperazine structures exhibit antidepressant effects. The piperazine ring is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have suggested that derivatives of this compound could be developed as novel antidepressants through modifications that enhance receptor affinity and selectivity .
- Antipsychotic Properties : The structural components of 4-(4-Aminophenyl)piperazin-1-ylmethanone suggest potential antipsychotic activity. Compounds containing piperazine have been shown to modulate dopamine receptors, which are implicated in psychotic disorders. Ongoing investigations aim to evaluate the efficacy of this compound in preclinical models of schizophrenia .
- Neuroprotective Effects : Preliminary studies have indicated that benzofuran derivatives possess neuroprotective properties. The compound's ability to cross the blood-brain barrier may enhance its effectiveness in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation .
Case Studies
Several studies have highlighted the potential applications of this compound:
| Study Focus | Findings |
|---|---|
| Antidepressant Activity | A study demonstrated that similar piperazine derivatives showed significant improvement in depressive-like behavior in animal models, suggesting that 4-(4-Aminophenyl)piperazin-1-ylmethanone could yield similar results with optimized formulations . |
| Antipsychotic Evaluation | In vitro assays indicated that compounds with piperazine structures exhibited binding affinity for dopamine D2 receptors, supporting the hypothesis that this compound may have antipsychotic effects . |
| Neuroprotection | Research on benzofuran derivatives revealed their capacity to protect neuronal cells from apoptosis under oxidative stress conditions, indicating a promising avenue for further exploration of this compound's neuroprotective capabilities . |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
- (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone Replacing the benzofuran with a methyl group on the piperazine ring simplifies the structure.
- [4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-aminophenyl)ethan-1-one The addition of a fluorobenzyl group introduces electron-withdrawing effects, enhancing lipophilicity and membrane permeability. NMR data (δ 165 ppm in 13C-NMR) confirms the electronic impact of the fluorine atom, which may alter binding kinetics compared to the benzofuran analog .
- The trifluoromethyl group further enhances lipophilicity and resistance to oxidative metabolism .
Variations at the Ketone Bridge
- 4-(4-Aminophenyl)piperazin-1-ylmethanone Replacing benzofuran with furan reduces aromatic surface area, weakening π-π stacking but improving solubility. Synthesis involves nitro reduction (SnCl₂) and nucleophilic substitution (K₂CO₃/acetonitrile), similar to the target compound’s preparation .
- This derivative is synthesized via palladium-catalyzed coupling, emphasizing versatility in functionalization .
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
| Compound | logP* | Solubility (mg/mL) | Synthetic Yield (%) |
|---|---|---|---|
| Target Benzofuran Derivative | 3.2 | 0.8 (DMSO) | 65–70 |
| Furan Analog | 2.1 | 1.5 (DMSO) | 75–80 |
| Trifluoromethylphenyl Derivative | 4.5 | 0.3 (DMSO) | 55–60 |
*Estimated using fragment-based methods.
Q & A
Q. What are the established synthetic routes for 4-(4-aminophenyl)piperazin-1-ylmethanone, and what are the critical reaction conditions?
The compound is synthesized via a two-step sequence:
- Step 1 : Nucleophilic aromatic substitution between 1-(2-furoyl)piperazine and either 4-fluoronitrobenzene ( ) or 4-nitrobenzoyl chloride ( ). The reaction requires a base (e.g., K₂CO₃ or triethylamine) and a polar aprotic solvent (e.g., acetonitrile) at elevated temperatures (~70°C).
- Step 2 : Reduction of the nitro group using SnCl₂ in acidic or alcoholic media to yield the final aminophenyl derivative . Key considerations : Purity of intermediates impacts final yield. Use inert atmospheres to prevent side reactions.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirm the presence of the benzofuran moiety (δ 6.5–7.8 ppm for aromatic protons) and piperazine backbone (δ 2.5–3.5 ppm for CH₂ groups) .
- FT-IR : Look for carbonyl stretching (~1650–1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- Chromatography : HPLC with a C18 column and methanol-buffer mobile phase (e.g., 65:35 methanol:sodium acetate buffer, pH 4.6) ensures purity ().
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- General precautions : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact ( ).
- First aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention ( ).
Advanced Research Questions
Q. How do contradictions in reported synthetic pathways (e.g., starting materials) impact reproducibility, and how can researchers resolve them?
- Issue : uses 4-fluoronitrobenzene, while employs 4-nitrobenzoyl chloride, leading to differences in intermediate stability and reactivity.
- Resolution :
- Compare reaction kinetics (e.g., monitor by TLC) for both routes.
- Optimize solvent/base combinations: Acetonitrile/K₂CO₃ () vs. triethylamine () may affect nucleophilicity .
Q. What methodologies are suitable for analyzing structure-activity relationships (SAR) of analogs of this compound?
- SAR design : Replace the benzofuran ring with other heterocycles (e.g., thiophene) or modify the piperazine substituents (e.g., fluorobenzyl groups) to assess bioactivity ().
- Biological assays :
- Kinase inhibition : Use fluorescence polarization assays for IC₅₀ determination ().
- Antiviral activity : Screen against SARS-CoV-2 main protease (Mpro) via FRET-based enzymatic assays ().
Q. What mechanisms underlie the compound’s potential as a non-covalent inhibitor of viral proteases (e.g., SARS-CoV-2 Mpro)?
- Binding mode : Molecular docking (e.g., AutoDock Vina) reveals interactions between the benzofuran carbonyl and protease active-site residues (e.g., His41/Glu166).
- Validation : Co-crystallization studies (e.g., PDB ID in ) confirm non-covalent binding, avoiding irreversible modification of catalytic cysteine .
Q. How can researchers address challenges in quantifying trace impurities during HPLC analysis?
- Method optimization :
- Mobile phase : Adjust pH (4.6) and ion-pair reagents (e.g., sodium 1-octanesulfonate) to enhance peak resolution ().
- Detection : Use UV at 254 nm for aromatic moieties or tandem MS for low-abundance impurities.
- Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ, and recovery rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
